2-(1,4-Diazepan-1-yl)pyridin-3-amine 2-(1,4-Diazepan-1-yl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1264049-89-9
VCID: VC3006213
InChI: InChI=1S/C10H16N4/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8,11H2
SMILES: C1CNCCN(C1)C2=C(C=CC=N2)N
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

2-(1,4-Diazepan-1-yl)pyridin-3-amine

CAS No.: 1264049-89-9

Cat. No.: VC3006213

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

2-(1,4-Diazepan-1-yl)pyridin-3-amine - 1264049-89-9

Specification

CAS No. 1264049-89-9
Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name 2-(1,4-diazepan-1-yl)pyridin-3-amine
Standard InChI InChI=1S/C10H16N4/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8,11H2
Standard InChI Key QJTVEQCDKXVSPQ-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C2=C(C=CC=N2)N
Canonical SMILES C1CNCCN(C1)C2=C(C=CC=N2)N

Introduction

Structural Characteristics and Basic Properties

Molecular Identity and Basic Properties

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amine group at position 3 and a 1,4-diazepane ring at position 2. The compound is structurally similar to its methylated analog 2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine, which has a documented CAS number of 1042521-81-2 . By comparative analysis with this methylated analog, we can derive several physical and chemical properties of our target compound.

Comparative Physical Properties

The physical properties of 2-(1,4-Diazepan-1-yl)pyridin-3-amine can be estimated through structural comparison with related compounds. The table below presents the estimated properties for our target compound alongside confirmed data for its methylated analog:

Property2-(1,4-Diazepan-1-yl)pyridin-3-amine2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine
Molecular FormulaC10H16N4C11H18N4
Molecular Weight192.26 g/mol206.29 g/mol
StructurePyridine ring with amine at position 3 and 1,4-diazepane at position 2Pyridine ring with amine at position 3 and 4-methyl-1,4-diazepane at position 2
AppearanceCrystalline solid (predicted)Crystalline solid (predicted)
SolubilityLikely soluble in polar organic solventsSimilar solubility profile with slight increase in lipophilicity

The compound's basic nitrogen atoms in both the pyridine ring and diazepane moiety contribute to its basicity and potential for salt formation, properties that are significant for its chemical behavior and pharmaceutical applications.

Chemical Reactivity and Functional Properties

Reactivity Profile

The reactivity of 2-(1,4-Diazepan-1-yl)pyridin-3-amine is primarily determined by its three nitrogen-containing functional groups. The primary amine at position 3 of the pyridine ring can participate in various reactions typical for aromatic amines, including nucleophilic substitution, acylation, and condensation reactions. This amine functionality serves as an important handle for further derivatization in synthetic chemistry.

The pyridine nitrogen possesses electron-withdrawing properties that influence the electronic distribution within the molecule. Meanwhile, the two nitrogen atoms in the diazepane ring provide additional basic sites and nucleophilic centers that can participate in various chemical transformations. The compound's structure suggests it could potentially serve as a bidentate or tridentate ligand in coordination chemistry with transition metals.

Structure-Activity Relationships

The structural arrangement of 2-(1,4-Diazepan-1-yl)pyridin-3-amine contributes significantly to its potential biological activities. The 1,4-diazepane moiety is found in various biologically active compounds, including those with neurological activities. The presence of multiple nitrogen atoms within a specific spatial arrangement creates potential binding sites for biological receptors and enzyme active sites.

Related compounds with similar structural frameworks have demonstrated biological activities, particularly in the context of enzyme inhibition. For instance, compounds featuring pyridine rings connected to diazepane moieties have been investigated for their potential applications in medicinal chemistry . The diazepane ring provides conformational flexibility that may enhance binding to biological targets, while the pyridine-amine component offers hydrogen bonding capabilities.

Synthesis Approaches and Methods

General Synthetic Routes

The synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine can be approached through several strategic pathways, drawing from established methods for similar compounds. One potential synthetic route involves the construction of appropriately functionalized pyridine derivatives followed by incorporation of the diazepane ring through nucleophilic aromatic substitution.

Biological and Medicinal Applications

Structure Optimization Considerations

For medicinal chemistry applications, various structural modifications of 2-(1,4-Diazepan-1-yl)pyridin-3-amine could be considered to optimize biological activity and pharmacokinetic properties. Research on related compounds indicates that substitution patterns on both the pyridine ring and the diazepane moiety can significantly influence biological activity profiles .

Some potential modifications might include:

  • Introduction of substituents on the pyridine ring to modulate electronic properties

  • Alkylation or acylation of the primary amine to create more complex derivatives

  • Introduction of substituents on the diazepane ring to influence conformational preferences

  • Formation of fused ring systems to create more rigid analogs

Research on diazepane-containing compounds suggests that "some compounds in this series are PGP substrates, a property that would limit" certain applications, indicating the importance of structural optimization for specific biological targets .

Analytical Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of 2-(1,4-Diazepan-1-yl)pyridin-3-amine would typically involve multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation, with characteristic signals expected for the aromatic protons of the pyridine ring, the amine protons, and the aliphatic protons of the diazepane ring.

Based on data from related compounds, the 1H NMR spectrum would likely show distinct signals for the pyridine protons in the aromatic region (δ 7.0-9.0 ppm), while the aliphatic protons of the diazepane ring would appear in the upfield region (δ 1.5-3.8 ppm) . The amine protons would typically appear as a broad signal that may show temperature-dependent behavior due to exchange processes.

Mass spectrometry would provide molecular weight confirmation, with the molecular ion expected at m/z 192 for the protonated molecule. Fragmentation patterns would likely include cleavage of the diazepane ring and loss of amine groups.

Chromatographic Methods

For purity assessment and isolation, various chromatographic techniques would be applicable for 2-(1,4-Diazepan-1-yl)pyridin-3-amine. High-Performance Liquid Chromatography (HPLC) with appropriate column selection would be valuable for both analytical and preparative purposes. The compound's basic nature suggests that reverse-phase chromatography with appropriate pH control would be effective for separation.

Thin-Layer Chromatography (TLC) systems could be developed using solvent mixtures such as dichloromethane/methanol with ammonia or triethylamine additives to control the migration of this basic compound. Visualization methods might include UV detection and specific spray reagents for amines, such as ninhydrin or Dragendorff's reagent.

Structure-Activity Relationship Studies

Comparative Analysis with Related Compounds

A comprehensive understanding of 2-(1,4-Diazepan-1-yl)pyridin-3-amine requires comparison with structurally related compounds. The methylated analog, 2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine, provides a direct comparison point, with the methyl group likely influencing lipophilicity, steric interactions, and potentially biological activity .

Research on compounds containing the diazepane motif connected to pyridine rings shows various biological activities depending on substitution patterns. For instance, studies of "(5-Chloropyridin-3-yl)(4-(2-chlorobenzyl)-1,4-diazepan-1-yl)methanone" and related derivatives demonstrate how minor structural modifications can influence potency and selectivity in biological systems .

Electronic and Conformational Considerations

The electronic distribution within 2-(1,4-Diazepan-1-yl)pyridin-3-amine influences its chemical behavior and potential interactions with biological targets. The pyridine ring's electronic properties are modified by both the electron-donating amine group and the diazepane substituent, creating a unique electronic profile that differs from simple pyridine derivatives.

The conformational flexibility of the seven-membered diazepane ring provides multiple possible arrangements in three-dimensional space. This conformational freedom may be advantageous for adapting to binding sites in biological targets, potentially explaining the utility of diazepane-containing compounds in medicinal chemistry applications.

Future Research Directions

Synthetic Methodology Development

Future research on 2-(1,4-Diazepan-1-yl)pyridin-3-amine could focus on developing more efficient and selective synthetic routes. Current approaches for similar compounds often involve multiple steps and may present challenges in terms of regioselectivity and yield . Innovations in synthetic methodology, particularly in metal-catalyzed coupling reactions and selective functionalization of heterocycles, could provide more direct access to this compound and its derivatives.

The development of one-pot procedures or flow chemistry approaches could enhance the practicality of synthesizing 2-(1,4-Diazepan-1-yl)pyridin-3-amine on larger scales. Additionally, exploration of green chemistry approaches, such as using more environmentally benign solvents and catalysts, represents an important direction for sustainable synthesis of these nitrogen-rich heterocycles.

Biological Activity Exploration

A promising research direction involves systematic evaluation of the biological activities of 2-(1,4-Diazepan-1-yl)pyridin-3-amine and its derivatives. Screening against diverse biological targets could reveal unexpected activities and potential therapeutic applications. Given the structural similarities to compounds with known biological activities, focused studies on specific enzyme families or receptor types could be particularly valuable.

Recent research on related compounds suggests potential applications in areas such as kinase inhibition and modulation of cellular signaling pathways . The development of focused libraries based on the 2-(1,4-Diazepan-1-yl)pyridin-3-amine scaffold could accelerate the discovery of novel bioactive compounds with enhanced potency and selectivity.

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